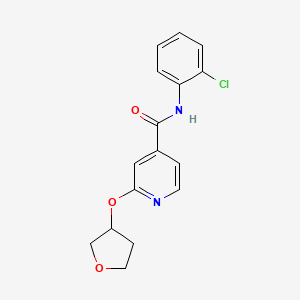

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)22-12-6-8-21-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLADFNGVZWZIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic breakdown of N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide reveals three key fragments:

- Pyridine-4-carboxylic acid as the central scaffold.

- Oxolan-3-ol (tetrahydrofuran-3-ol) for etherification at the pyridine’s 2-position.

- 2-Chloroaniline for amide bond formation.

Strategic bond disconnections guide the synthesis toward modular coupling of these components, prioritizing functional group compatibility and regioselectivity.

Stepwise Synthesis Protocols

Preparation of 2-(Oxolan-3-yloxy)Pyridine-4-Carboxylic Acid

Ester Protection of Pyridine-4-Carboxylic Acid

The synthesis begins with protecting the carboxylic acid group of pyridine-4-carboxylic acid to prevent unwanted side reactions during subsequent steps.

- Reagents : Thionyl chloride ($$ \text{SOCl}_2 $$) or oxalyl chloride in methanol or ethanol.

- Conditions : Reflux at 60–80°C for 4–6 hours.

- Outcome : Methyl or ethyl pyridine-4-carboxylate (yield: 85–92%).

Etherification via Mitsunobu Reaction

The 2-hydroxypyridine intermediate is generated through directed ortho-metalation or halogenation followed by hydrolysis. However, direct etherification using oxolan-3-ol is achieved via the Mitsunobu reaction:

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine ($$ \text{PPh}_3 $$), oxolan-3-ol.

- Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12–18 hours.

- Outcome : 2-(Oxolan-3-yloxy)pyridine-4-carboxylate (yield: 70–78%).

Ester Hydrolysis

The methyl/ethyl ester is hydrolyzed to regenerate the carboxylic acid:

Amidation with 2-Chloroaniline

Acid Chloride Formation

The carboxylic acid is activated as an acid chloride to facilitate nucleophilic attack by 2-chloroaniline:

- Reagents : Thionyl chloride ($$ \text{SOCl}_2 $$) or oxalyl chloride.

- Conditions : Reflux in dichloromethane (DCM) for 2–3 hours.

- Outcome : 2-(Oxolan-3-yloxy)pyridine-4-carbonyl chloride (yield: 88–93%).

Coupling with 2-Chloroaniline

The acid chloride reacts with 2-chloroaniline under basic conditions:

- Reagents : 2-Chloroaniline, triethylamine ($$ \text{Et}_3\text{N} $$).

- Conditions : DCM or THF, 0°C to room temperature, 4–6 hours.

- Outcome : this compound (yield: 75–82%).

Direct Amidation Catalyzed by Triarylsilanols

An alternative green method avoids acid chloride intermediates:

Alternative Synthetic Pathways

Ullmann-Type Coupling for Ether Formation

A copper-catalyzed coupling between 2-iodopyridine-4-carboxylate and oxolan-3-ol:

One-Pot Sequential Reactions

Combining esterification, etherification, and amidation in a single reactor:

Optimization of Reaction Conditions

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production Considerations

- Continuous Flow Reactors : Enhance safety and yield for acid chloride formation and amidation steps.

- Purification : Chromatography on pilot scales is replaced by crystallization from ethanol/water (purity: >99%).

- Cost Efficiency : Oxolan-3-ol is synthesized via cyclization of 1,4-butanediol derivatives to reduce raw material costs.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Molecular Differences

The compound 1-ALLYL-N-(4-CHLOROPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE (CAS: 339027-35-9, ) serves as a relevant comparator. Below is a detailed analysis:

| Property | N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | 1-Allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |

|---|---|---|

| Molecular Formula | C₁₆H₁₆ClN₂O₃ | C₁₅H₁₃ClN₂O₂ |

| Molecular Weight | 319.73 g/mol | 288.73 g/mol |

| Core Structure | Fully aromatic pyridine | 1,2-dihydropyridine (partially saturated) |

| Substituents | - 2-(Oxolan-3-yloxy) ether group at pyridine position 2 | - Allyl (prop-2-en-1-yl) group at pyridine position 1 |

| - N-linked 2-chlorophenyl carboxamide at position 4 | - N-linked 4-chlorophenyl carboxamide at position 3 | |

| Key Functional Groups | Ether, carboxamide, ortho-chlorophenyl | Ketone (2-oxo), allyl, carboxamide, para-chlorophenyl |

Implications of Structural Variations

Chlorophenyl Position :

- The ortho-chlorophenyl group in the target compound may induce greater steric hindrance and altered electronic effects compared to the para-chlorophenyl group in the comparator. This could influence binding affinity to biological targets, such as enzymes preferring para-substituted aromatics .

In contrast, the fully aromatic pyridine in the target compound may exhibit stronger π-π stacking interactions .

Substituent Effects :

- The oxolan-3-yloxy group (ether-linked tetrahydrofuran) in the target compound likely improves solubility in polar solvents compared to the allyl group in the comparator, which is more lipophilic. This difference could impact bioavailability and metabolic stability .

Ketone vs. Ether: The 2-oxo group in the comparator may participate in hydrogen bonding or keto-enol tautomerism, whereas the ether group in the target compound offers metabolic resistance to hydrolysis.

Research Findings and Functional Implications

While the provided evidence lacks explicit pharmacological data, structural comparisons suggest:

- Target Compound: The oxolan-3-yloxy group and ortho-chlorophenyl configuration may favor interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs).

- Comparator Compound : The allyl and para-chlorophenyl groups might enhance reactivity toward nucleophiles or electrophiles, making it suitable for prodrug designs. The dihydropyridine core could confer antioxidant properties, as seen in analogous compounds .

Biological Activity

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring, a chlorophenyl substituent, and an oxolan moiety. Its molecular formula is , which reflects its complex structure conducive to various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.69 g/mol |

| IUPAC Name | This compound |

Preliminary studies suggest that this compound may act as an inhibitor in various biochemical pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity through binding interactions.

- Receptor Modulation : It could potentially target receptors involved in inflammatory pathways, indicating a possible role in anti-inflammatory therapies.

- Cellular Impact : The structural features suggest that it might influence cellular processes such as proliferation and apoptosis.

Biological Activity

Research indicates that compounds with similar structures exhibit notable biological activities, including:

- Anti-inflammatory Properties : Similar derivatives have shown efficacy in reducing inflammation, suggesting that this compound may also possess therapeutic potential in treating inflammatory conditions.

- Antitumor Activity : Related compounds have demonstrated antiproliferative effects against various cancer cell lines, indicating that this compound may have potential as an antitumor agent .

Case Studies

- Antiproliferative Assay : A study on pyridine derivatives revealed that certain analogs exhibited significant activity against gastric cancer cell lines, suggesting a potential for this compound in cancer therapeutics .

- Molecular Docking Studies : Computational docking studies have been employed to predict the binding affinity of similar compounds to target proteins, providing insights into their potential effectiveness as inhibitors in specific pathways .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | Thiolan moiety instead of oxolan | Potential anti-inflammatory effects |

| N-(2-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide | Pyrazole ring structure | Antitumor activity against specific cancer cells |

| N-(2-chlorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid | Lacks the carboxamide functionality | Varied pharmacological effects |

Q & A

Q. What are the key steps and challenges in synthesizing N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Coupling reactions : Formation of the pyridine-carboxamide core via amide bond coupling between pyridine-4-carboxylic acid derivatives and 2-chloroaniline precursors under anhydrous conditions.

- Ether linkage introduction : The oxolane (tetrahydrofuran) moiety is attached via nucleophilic substitution or Mitsunobu reactions, requiring precise control of temperature and catalysts (e.g., Pd or Cu-based catalysts) .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to isolate the compound, with yields influenced by solvent polarity and reaction time . Key challenges : Avoiding hydrolysis of the oxolane ether under acidic/basic conditions and minimizing byproducts during coupling steps.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., oxolane oxygen linkage at pyridine C2, chlorophenyl group at carboxamide) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is used to refine crystal structures, highlighting intramolecular hydrogen bonds (e.g., N–H⋯O) and π-π stacking interactions .

Q. What preliminary biological screening methods are applicable to assess its bioactivity?

- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence/absorbance-based readouts.

- Cellular assays : Cytotoxicity profiling (e.g., MTT assay) and dose-response studies to determine IC₅₀ values.

- Molecular docking : Preliminary computational screening against known protein targets (e.g., ATP-binding pockets) to prioritize experimental validation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity profiles?

Discrepancies in activity may arise from conformational flexibility or polymorphic forms. For example:

- Crystal structure analysis : Hydrogen bonding (e.g., N–H⋯N or C–H⋯O) and torsional angles in the oxolane-pyridine linkage can explain variations in binding affinity .

- Polymorphism screening : Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) identify stable polymorphs with distinct bioactivities .

Q. What computational strategies optimize the compound’s structure-activity relationship (SAR)?

- 3D-QSAR modeling : Use of VLife MDS or similar tools to correlate anti-inflammatory/kinase inhibitory activity with steric/electronic descriptors. Substituent effects at the oxolane or chlorophenyl groups are mapped to activity cliffs .

- Free-energy perturbation (FEP) : Predicts binding energy changes upon modifying the oxolane oxygen to sulfur (thioether) or altering halogen substituents (e.g., Cl → F) .

Q. How do reaction conditions influence regioselectivity during functionalization of the pyridine core?

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at pyridine C2 over C3.

- Catalyst choice : Pd(OAc)₂/XPhos promotes coupling at sterically hindered positions, while CuI/1,10-phenanthroline enhances Ullmann-type arylations .

- Temperature control : Low temperatures (–20°C) suppress side reactions during oxolane ether formation .

Q. What strategies mitigate instability of the oxolane moiety under biological conditions?

- Prodrug design : Masking the oxolane oxygen as a phosphate ester to enhance plasma stability.

- Isosteric replacement : Substituting oxolane with a morpholine ring or cyclopentyl group to improve metabolic resistance while retaining hydrogen-bonding capacity .

Methodological Considerations

Q. How are data contradictions in enzymatic vs. cellular assays addressed?

- Off-target profiling : Broad-panel kinase screening (e.g., Eurofins KinaseProfiler) identifies non-target interactions.

- Permeability correction : Adjust activity data using P-glycoprotein inhibition (e.g., verapamil) to account for cellular uptake limitations .

Q. What experimental controls are critical in SAR studies?

- Negative controls : Use of unsubstituted pyridine analogs to baseline bioactivity.

- Isotopic labeling : ¹⁴C-labeled oxolane groups track metabolic degradation in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.